5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC15998849
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClN4 |
|---|---|
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 5-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C6H5ClN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11) |
| Standard InChI Key | UJLOTRSSCVDNHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)C=NC(=N2)Cl |
Introduction
Physicochemical Properties
Structural and Molecular Characteristics
The compound’s IUPAC name, 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, reflects its fused pyrazole-pyrimidine system. Key structural features include:
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A pyrimidine ring fused to a pyrazole moiety at positions 4 and 3.
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A chlorine atom at position 5 and a methyl group at position 3.
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Tautomeric equilibria between 1H- and 2H- forms due to proton shifts in the pyrazole ring .
The canonical SMILES representation is , and its InChIKey is UJLOTRSSCVDNHY-UHFFFAOYSA-N. X-ray crystallography of analogous compounds confirms planar geometries, with bond lengths consistent with aromatic systems .
Table 1: Physicochemical Properties of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.58 g/mol | |
| Density | 1.535 ± 0.06 g/cm³ | |
| pKa | 7.07 ± 0.50 | |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Manufacturing
Method 1: Hydrochloric Acid-Mediated Cyclization
A primary synthesis route involves reacting 5-amino-1-methyl-1H-pyrazole-4-carboxamide with phosphorus oxychloride () under reflux. The reaction proceeds via cyclodehydration, forming the pyrimidine ring while introducing the chlorine substituent . Yields exceed 70% when using stoichiometric and catalytic dimethylformamide (DMF) .
Method 2: Fusion of Heterocyclic Precursors
Alternative approaches fuse 3-methylpyrazole derivatives with chlorinated pyrimidine intermediates at elevated temperatures (150–200°C). This method avoids harsh reagents but requires precise temperature control to prevent decomposition.
Table 2: Comparison of Synthetic Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 70–85% | 50–65% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Key Reagent | Thermal activation | |
| Scalability | Industrial-scale viable | Lab-scale only |
Chemical Reactivity and Derivative Formation
Chlorination Reactions
The chlorine atom at position 5 undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with piperazine yields 5-piperazinyl derivatives, which show enhanced solubility and kinase affinity .
Condensation with Carbonyl Compounds
Condensation reactions with aldehydes or ketones form Schiff base derivatives. These modifications improve bioavailability by introducing hydrogen bond donors, as seen in HIF-PHD inhibitors .
Biological Activity and Mechanisms
Anticancer Effects via EGFR Inhibition
Derivatives of 5-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine exhibit nanomolar IC₅₀ values against EGFR-mutant non-small cell lung cancer (NSCLC) cells. Mechanistic studies indicate competitive binding to the ATP pocket of EGFR, blocking autophosphorylation and downstream MAPK/ERK signaling .
HIF-PHD Inhibition for Anemia Treatment
Pyrazolo[4,3-d]pyrimidine analogs stabilize hypoxia-inducible factor (HIF) by inhibiting prolyl hydroxylase domain (PHD) enzymes. Oral administration of lead compound 19 increased hemoglobin levels in rodent models by 2.1 g/dL over 14 days .
Table 3: Biological Targets and Therapeutic Applications
| Target | Application | Efficacy (in vitro/in vivo) | Source |
|---|---|---|---|
| EGFR | NSCLC therapy | IC₅₀ = 12 nM | |
| HIF-PHD | Renal anemia | Hb ↑ 2.1 g/dL (rat model) | |
| CDK2/Cyclin A | Breast cancer | GI₅₀ = 1.8 μM (MCF-7) |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors like dinaciclib analogs. Its scaffold’s rigidity and hydrogen-bonding capacity make it ideal for ATP-competitive drug design .
Agricultural Chemistry
Chlorinated pyrazolopyrimidines are under investigation as fungicides. Preliminary data show 90% inhibition of Botrytis cinerea at 10 ppm concentrations .
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